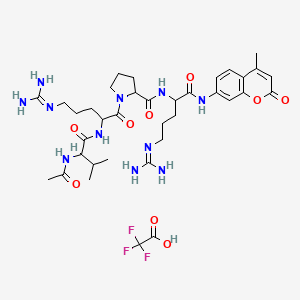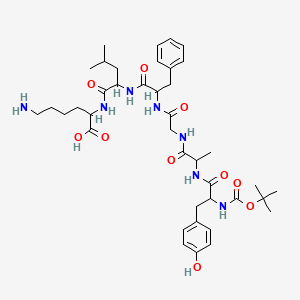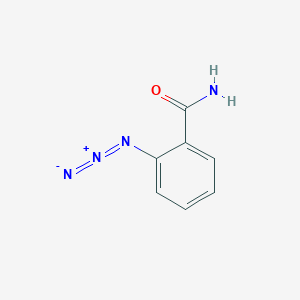
Eglin c (60-63)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’ester méthylique d’Eglin c (60-63) est une séquence peptidique dérivée de la protéine plus grande Eglin c, qui est isolée de la sangsue Hirudo medicinalis. Cette séquence peptidique est connue pour son activité inhibitrice envers l’élastase des leucocytes humains, la cathépsine G, l’élastase pancréatique porcine et l’alpha-chymotrypsine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’ester méthylique d’Eglin c (60-63) peut être synthétisé en utilisant des méthodes classiques de synthèse peptidique. Une approche courante est la méthode de synthèse peptidique en phase solide (SPPS), qui implique l’ajout progressif d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le groupe ester méthylique est introduit à la terminaison C du peptide pendant la synthèse .
Méthodes de production industrielle
La production industrielle de l’ester méthylique d’Eglin c (60-63) implique généralement la SPPS à grande échelle. Cette méthode permet une production efficace et à haut rendement du peptide. Le procédé comprend l’utilisation de synthétiseurs peptidiques automatisés, qui facilitent les cycles répétitifs de réactions de déprotection et de couplage nécessaires à l’élongation peptidique .
Analyse Des Réactions Chimiques
Types de réactions
L’ester méthylique d’Eglin c (60-63) subit diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester à la terminaison C peut être hydrolysée en conditions acides ou basiques pour donner l’acide carboxylique correspondant.
Oxydation : Le peptide peut subir des réactions d’oxydation, en particulier au niveau des résidus de méthionine, conduisant à la formation de sulfoxydes ou de sulfones.
Réactifs et conditions courants
Hydrolyse : L’hydrolyse acide peut être effectuée en utilisant de l’acide chlorhydrique, tandis que l’hydrolyse basique peut être réalisée en utilisant de l’hydroxyde de sodium.
Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou l’acide performique peuvent être utilisés.
Réduction : Des agents réducteurs comme le DTT ou le TCEP sont couramment utilisés.
Principaux produits formés
Hydrolyse : Le principal produit est l’acide carboxylique correspondant.
Oxydation : Des sulfoxydes ou des sulfones sont formés.
Réduction : Des groupes thiol sont générés à partir des ponts disulfure.
Applications de la recherche scientifique
L’ester méthylique d’Eglin c (60-63) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.
Biologie : Le peptide est utilisé dans des études examinant l’inhibition de protéases telles que l’élastase des leucocytes humains et la cathépsine G.
Médecine : En raison de son activité inhibitrice, il est étudié comme un agent thérapeutique potentiel pour les affections impliquant une activité protéolytique excessive, comme la maladie pulmonaire obstructive chronique (MPOC) et la mucoviscidose.
Industrie : Le peptide est utilisé dans le développement d’inhibiteurs de protéases pour diverses applications industrielles, y compris la formulation d’inhibiteurs enzymatiques pour les détergents.
Applications De Recherche Scientifique
Eglin c (60-63)-methyl ester has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies investigating the inhibition of proteases such as human leukocyte elastase and cathepsin G.
Medicine: Due to its inhibitory activity, it is explored as a potential therapeutic agent for conditions involving excessive protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: The peptide is used in the development of protease inhibitors for various industrial applications, including the formulation of enzyme inhibitors for detergents.
Mécanisme D'action
L’ester méthylique d’Eglin c (60-63) exerce ses effets en se liant au site actif des protéases cibles, inhibant ainsi leur activité enzymatique. Le peptide interagit avec la triade catalytique de la protéase, empêchant la liaison du substrat et la protéolyse subséquente. Cette inhibition est réalisée par la formation d’un complexe enzyme-inhibiteur stable.
Comparaison Avec Des Composés Similaires
Composés similaires
Eglin c (41-49) : Inhibe la cathépsine G et l’alpha-chymotrypsine mais pas l’élastase des leucocytes.
Eglin c (22-25) : Inhibe la cathépsine G et l’alpha-chymotrypsine mais pas l’élastase des leucocytes.
Eglin c (8-70) : Présente une activité inhibitrice contre l’élastase des leucocytes, la cathépsine G et l’alpha-chymotrypsine.
Unicité
L’ester méthylique d’Eglin c (60-63) est unique en raison de son inhibition sélective de l’élastase des leucocytes sans affecter de manière significative la cathépsine G ou l’alpha-chymotrypsine. Cette spécificité en fait un outil précieux pour étudier les processus biologiques liés à l’élastase des leucocytes et pour développer des agents thérapeutiques ciblés.
Propriétés
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
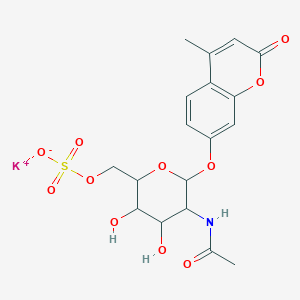
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
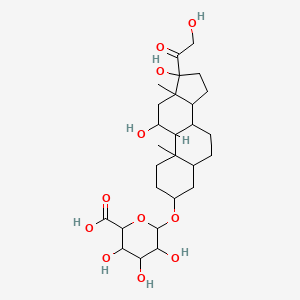
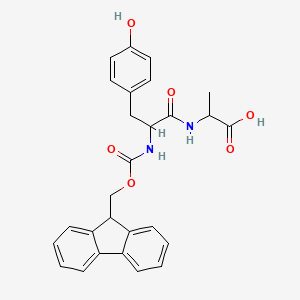

![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)


